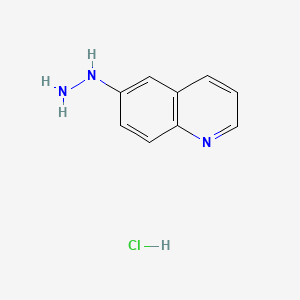

6-Hydrazinylquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hydrazinylquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

6-Hydrazinylquinoline hydrochloride is a synthetic compound derived from quinoline, featuring a hydrazine group attached to the sixth position of the quinoline ring system. It is valued for its potential biological activities, making it suitable for applications in medicinal and synthetic organic chemistry.

Scientific Research Applications

This compound is used in scientific research for medicinal chemistry, bioanalytical techniques, and chemical synthesis. Due to the electron-rich nature of its nitrogen atoms, the compound can participate in various chemical reactions, making it reactive towards electrophiles.

As a Building Block

- Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Reactions : this compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation : Oxidation can form quinoline derivatives, with common oxidizing agents including potassium permanganate and hydrogen peroxide.

- Reduction : Reduction reactions can convert it into different hydrazine derivatives, using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Medicinal Chemistry Applications

- Pharmaceutical intermediate : It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Biological activities : The hydrazide-hydrazone moiety, when used with a quinoline system, has shown antimicrobial, antimycobacterial, anti-tubercular, anticonvulsant, and cytotoxic activity .

- Mechanism of action : The compound can act as an inhibitor or activator of specific enzymes and receptors. It can also modulate signal transduction pathways, leading to various biological effects.

- Anti-cancer activity : The anticancer activity of quinoline-based compounds is exerted through mechanisms such as apoptosis, inhibition of angiogenesis, receptor inhibition, and DNA intercalation .

Bioanalytical Techniques

- Detection and quantification : It is employed in bioanalytical methods for detecting and quantifying biological molecules.

This compound has diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.

Anticancer Activity

- Hydrazinylquinolines have been tested for cytotoxic effects on breast cancer cell lines, with certain modifications enhancing their potency compared to standard treatments.

- Novel quinoline hydrazides warrant further investigation as potential anti-cancer agents, particularly for the treatment of neuroblastoma .

Antimicrobial Efficacy

- Hydrazinylquinolines have been synthesized and tested against multi-drug resistant bacterial strains, yielding promising results.

Antimalarial Activity

- This compound has shown promise in antimalarial applications.

Cancer Treatment

- Hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines, showing that certain modifications significantly enhanced their potency compared to standard treatments.

- At a concentration of 10 μM, compound 16 reduced MRC-5 and WI-38 cell viability by only 10% and 5% respectively, while 17 reduced cell viability by about 30% in the two normal lung fibroblast cell lines .

Antimicrobial Efficacy

- In an investigation into new antimicrobial agents, several hydrazinylquinolines were synthesized and tested against multi-drug resistant bacterial strains, yielding promising results that support further development in clinical settings.

Propiedades

IUPAC Name |

quinolin-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZOVRQMIGNHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120209-22-5, 103755-52-8 |

Source

|

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.